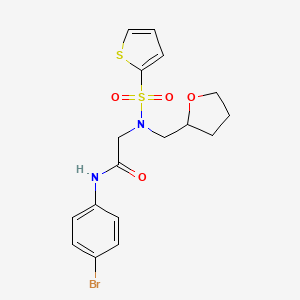

N~1~-(4-bromophenyl)-N~2~-(tetrahydro-2-furanylmethyl)-N~2~-(2-thienylsulfonyl)glycinamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N1-(4-bromophenyl)-N2-(tetrahydro-2-furanylmethyl)-N2-(2-thienylsulfonyl)glycinamide often involves multistep chemical reactions, including the formation of sulfonamides, bromination, and the incorporation of furan and thiophene derivatives. Techniques such as free radical bromination and the use of sulfonium salts are commonly employed for the synthesis of heterocyclic compounds and related structures (Yar, McGarrigle, & Aggarwal, 2009; Hartman, Halczenko, 1990).

Molecular Structure Analysis

The molecular structure of related compounds reveals complex interactions such as hydrogen bonding, π-π stacking, and diverse coordination geometries. These structural features are crucial for understanding the chemical behavior and potential applications of the compound. X-ray crystallography is a common method for determining these structures, offering detailed insight into the arrangement of atoms and the geometry of the molecule (Yamaguchi, Inomata, & Takeuchi, 1991).

Chemical Reactions and Properties

N1-(4-bromophenyl)-N2-(tetrahydro-2-furanylmethyl)-N2-(2-thienylsulfonyl)glycinamide and its analogs participate in various chemical reactions, highlighting their reactivity towards nucleophiles, electrophiles, and their potential in cycloaddition reactions. These properties are essential for further functionalization and application in synthetic chemistry (Venkatesham, Manjula, & Rao, 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are critical for the practical application of the compound. These properties are influenced by the molecular structure and the specific functional groups present in the molecule. Studies on similar compounds offer insights into these properties, aiding in the development of materials and drugs (Messimeri et al., 2002).

Chemical Properties Analysis

The chemical properties of N1-(4-bromophenyl)-N2-(tetrahydro-2-furanylmethyl)-N2-(2-thienylsulfonyl)glycinamide, such as reactivity, stability, and interactions with various reagents, are pivotal for its application in synthesis and materials science. Understanding these properties requires detailed studies of reaction mechanisms, kinetics, and thermodynamics (Crich & Smith, 2000; Illyés, Szabó, & Szilágyi, 2011).

Scientific Research Applications

Glycosylation Techniques

Glycosylation via mixed disulfide formation presents a novel method for the glycosylation of various thiols, including sugars, amino acids, and peptides. The technique involves using glycosylthio-phthalimides and -succinimides as glycosylsulfenyl-transfer reagents, offering a controlled approach to protein glycosylation (Illyés, Szabó, & Szilágyi, 2011).

Advanced Synthetic Applications

The preparation of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides from 3-arylsulfonyl heterocycles showcases the potential of using arylsulfonyl groups for the development of precursors to amine derivatives. This synthetic route provides a foundation for further functionalization and derivatization in medicinal chemistry and materials science (Hartman & Halczenko, 1990).

Molecular Electronics

Aryl bromides serve as crucial building blocks for the synthesis of thiol end-capped molecular wires, essential components in molecular electronics. Efficient synthetic transformations allow for the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting the role of these compounds in the development of future electronic devices (Stuhr-Hansen et al., 2005).

Peptide Mimic Synthesis

The synthesis of N-aminosulfamides, which are peptidomimetics, through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters represents a novel approach in peptide science. These compounds can serve as models for studying protein interactions and designing new therapeutics (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Synthetic Methodologies for Heterocyclic Compounds

The development of bromoethylsulfonium salt as an effective annulation agent for synthesizing 6- and 7-membered 1,4-heterocyclic compounds demonstrates a streamlined approach to creating complex heterocycles. This method accommodates a range of nitrogen substituents, offering versatility in the synthesis of morpholines, piperazines, and benzodiazepines (Yar, McGarrigle, & Aggarwal, 2009).

properties

IUPAC Name |

N-(4-bromophenyl)-2-[oxolan-2-ylmethyl(thiophen-2-ylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O4S2/c18-13-5-7-14(8-6-13)19-16(21)12-20(11-15-3-1-9-24-15)26(22,23)17-4-2-10-25-17/h2,4-8,10,15H,1,3,9,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUNVPBOUPVPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901127949 | |

| Record name | N-(4-Bromophenyl)-2-[[(tetrahydro-2-furanyl)methyl](2-thienylsulfonyl)amino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901127949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-N~2~-(tetrahydrofuran-2-ylmethyl)-N~2~-(thiophen-2-ylsulfonyl)glycinamide | |

CAS RN |

895923-48-5 | |

| Record name | N-(4-Bromophenyl)-2-[[(tetrahydro-2-furanyl)methyl](2-thienylsulfonyl)amino]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895923-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)-2-[[(tetrahydro-2-furanyl)methyl](2-thienylsulfonyl)amino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901127949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4581233.png)

![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)

![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)

![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)

![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)

![3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4581270.png)

![2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4581271.png)

![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4581278.png)

acetic acid](/img/structure/B4581301.png)

![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4581302.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)